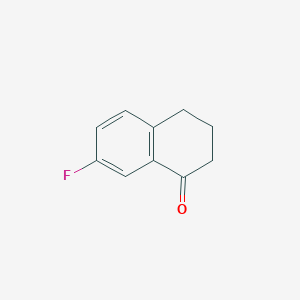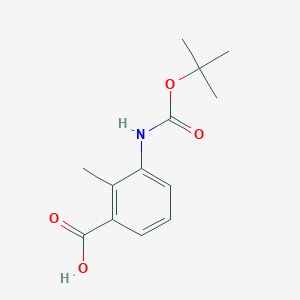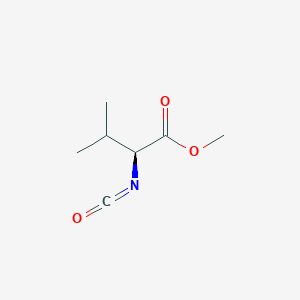
4-(4-氯苯基)-3-氧代丁酸乙酯
概述
描述
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-chlorophenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-chlorophenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 合成和分子结构分析
4-(4-氯苯基)-3-氧代丁酸乙酯已被用于合成各种有机化合物。例如,它参与了 5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯的合成,该化合物通过 NMR 和质谱分析表征,其分子结构通过 X 射线衍射研究得到证实。该化合物显示出潜在的抗菌活性,表明其药理学意义 (Achutha 等,2017 年)。
2. 酶促还原和生物催化
在生物技术应用中,4-(4-氯苯基)-3-氧代丁酸乙酯已用于酶促还原过程中。例如,研究了其在有机溶剂-水两相体系中被微生物醛还原酶还原的过程,突出了其在生产对映体纯化合物的潜力 (Shimizu 等,1990 年)。类似地,大肠杆菌细胞表达醛还原酶和葡萄糖脱氢酶基因对其进行立体选择性还原,证明了其在光学纯化合物实际合成中的应用 (Kataoka 等,1999 年)。
3. 在有机合成和药物化学中
该化合物还在有机合成和药物化学领域发挥作用。它已用于喹啉衍生物的 Friedländer 合成和合成具有潜在药用价值的各种有机化合物中 (Degtyarenko 等,2007 年)。
4. 晶体结构和抗氧化性能
此外,它还参与了化合物的合成,其晶体结构通过 X 射线衍射确定,并且对这些化合物的抗氧化和抗菌活性进行了评估 (Kumar 等,2016 年)。
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate may also interact with various cellular targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, which often undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate may also influence a variety of biochemical pathways.
Result of Action
Related compounds have shown inhibitory activity against various viruses , suggesting that Ethyl 4-(4-chlorophenyl)-3-oxobutanoate may also have antiviral properties.
属性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFETLDNZHBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445772 | |
| Record name | ethyl 4-(4-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62088-10-2 | |
| Record name | ethyl 4-(4-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














